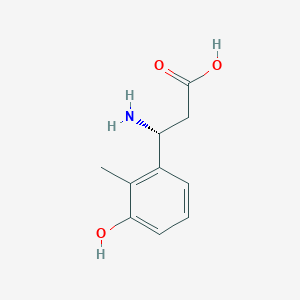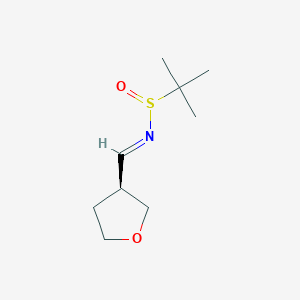
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are valuable intermediates in organic synthesis due to their ability to induce chirality in target molecules. This compound features a tetrahydrofuran ring, which is a common motif in many natural products and pharmaceuticals, making it an interesting subject for research and application in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpropane-2-sulfinamide and tetrahydrofuran-3-carbaldehyde.
Condensation Reaction: The key step is the condensation of (S)-2-methylpropane-2-sulfinamide with tetrahydrofuran-3-carbaldehyde under basic conditions. This reaction forms the imine intermediate.
Reduction: The imine intermediate is then reduced to form the final sulfinamide product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers in target molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the role of chirality in biological systems. Its chiral nature makes it a valuable tool for investigating stereoselective processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological activities
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable for producing enantiomerically pure substances on an industrial scale.
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide involves its ability to induce chirality in target molecules. The sulfinamide group can coordinate with various substrates, facilitating stereoselective reactions. The tetrahydrofuran ring may also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide: The enantiomer of the compound , differing in the configuration of the chiral center.
N-(tert-Butyl)-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide: A similar compound with a tert-butyl group instead of a methyl group.
Uniqueness
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the tetrahydrofuran ring. These features make it particularly useful in asymmetric synthesis and other applications where chirality and specific structural motifs are important.
This compound’s ability to induce chirality and its structural features make it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
(NE)-2-methyl-N-[[(3S)-oxolan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-6-8-4-5-12-7-8/h6,8H,4-5,7H2,1-3H3/b10-6+/t8-,13?/m0/s1 |
InChI-Schlüssel |
ZWZQRMRGSYZMMW-SLEALVQDSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)/N=C/[C@@H]1CCOC1 |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


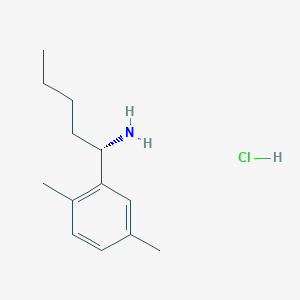
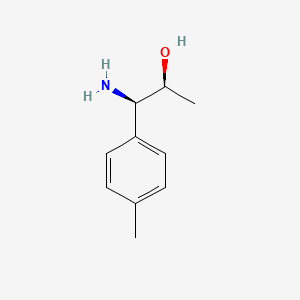
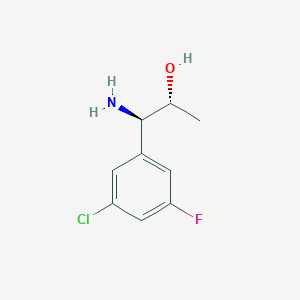
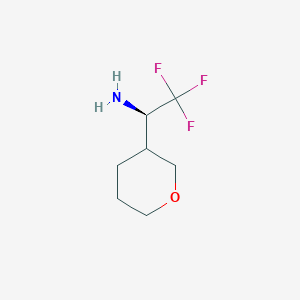
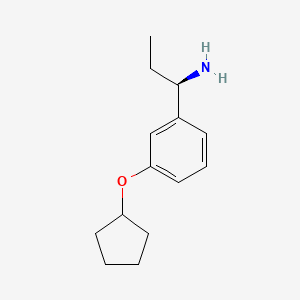
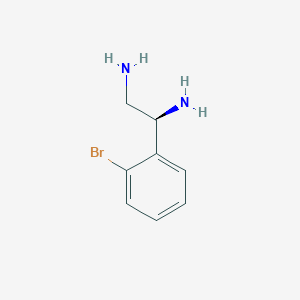
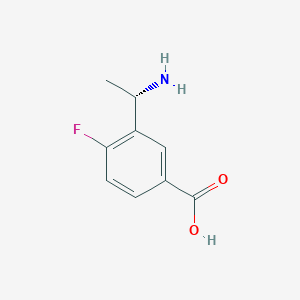
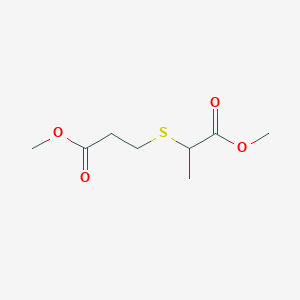

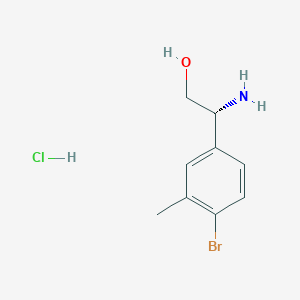

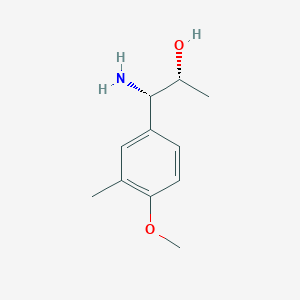
![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
